molecular formula C10H9F3O2 B189534 Methyl 4-methyl-3-(trifluoromethyl)benzoate CAS No. 116419-94-4

Methyl 4-methyl-3-(trifluoromethyl)benzoate

Cat. No. B189534
CAS RN: 116419-94-4
M. Wt: 218.17 g/mol
InChI Key: LXUTXZRWQVCTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-methyl-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.18 . The compound is an ester and is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “Methyl 4-methyl-3-(trifluoromethyl)benzoate” is 1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13/h3-5H,1-2H3 . The SMILES string representation is CC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of 1.451 (lit.) . The compound has a density of 1.268 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis in Reduction Reactions

Methyl 4-(trifluoromethyl)benzoate has been reported to be involved in catalysis. Specifically, it has been used in the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been used in the synthesis of drugs. For instance, it has been used in the synthesis of pexidartinib , a drug used for the treatment of tenosynovial giant cell tumor (TGCT).

Research and Development

Due to its unique chemical properties, Methyl 4-methyl-3-(trifluoromethyl)benzoate is often used in research and development. It serves as a building block in the synthesis of various complex organic compounds .

Industrial Manufacturing

This compound is also used in industrial manufacturing processes. Its unique properties make it a valuable component in the production of various materials .

Safety and Hazards

“Methyl 4-methyl-3-(trifluoromethyl)benzoate” is considered hazardous. It has been classified under GHS07. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-methyl-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUTXZRWQVCTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474587
Record name Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-(trifluoromethyl)benzoate

CAS RN

116419-94-4
Record name Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reactor is charged with 1 g (4.9 mmol) of 3-(trifluoromethyl)-4-methylbenzoic acid in 10 ml methanol in the presence of a catalytic amount of sulphuric acid. The mixture is heated for 6 hours at reflux. The solvent is then evaporated under reduced pressure and 100 ml of a saturated sodium bicarbonate solution is added to the mixture. The solution is extracted by 3*30 ml ethyl acetate. The organic phases are combined, dried on sodium sulphate and evaporated under reduced pressure to give the expected product (1 g, 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-3-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-3-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methyl-3-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-methyl-3-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-methyl-3-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-methyl-3-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.